1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314766-31-8 . It has a molecular weight of 187.2 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of “1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid” can be represented by its IUPAC Name: 1-(3-cyanophenyl)cyclopropanecarboxylic acid . The InChI Code provides a specific string of characters representing the compound’s structure .Physical And Chemical Properties Analysis
“1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Cyclopropane Chemistry
Cyclopropane compounds, including derivatives like 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid, are central to many synthetic strategies due to their high ring strain and unique reactivity. Kamimura (2014) highlights the significance of cyclopropane rings in natural and biologically active products, emphasizing their utility in modification strategies for such compounds. The review classifies recent advancements in [2+1]-type cyclopropanation reactions, essential for constructing cyclopropane-containing compounds, which are pivotal in drug development and synthetic chemistry (Kamimura, 2014).
Synthesis and Applications
The synthesis and applications of cyclopropane-containing compounds offer insights into the potential of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid in medicinal chemistry. Novakov et al. (2018) discuss cyclopropane as a pharmacophore, indicating its role in enhancing the metabolic stability and therapeutic scope of active pharmaceutical ingredients. This underscores the value of cyclopropane derivatives in modifying pharmacological activity and improving drug properties (Novakov et al., 2018).
Biocatalyst Inhibition and Carboxylic Acids
Understanding the role of carboxylic acids, like 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid, in biological systems and their interaction with biocatalysts is crucial for developing new therapeutics and biotechnological applications. Jarboe et al. (2013) review the inhibitory effects of carboxylic acids on microbial biocatalysts, highlighting the importance of carboxylic acid derivatives in biorenewable chemical production and their potential toxicity to microbes, which can inform the design of more robust strains for industrial applications (Jarboe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-8-2-1-3-9(6-8)11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGZKUFFMLSNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1314766-31-8 | |
Record name | 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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